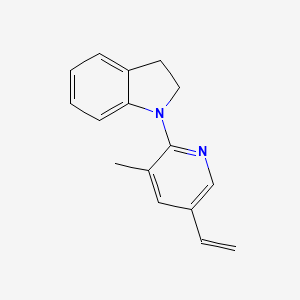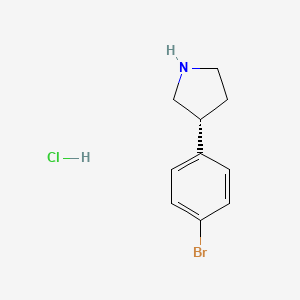
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group and a dimethoxyphenyl group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine typically involves the reaction of 2,5-dimethoxyaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution of chlorine atoms on the cyanuric chloride with the amine group of 2,5-dimethoxyaniline. The reaction is conducted at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted triazine, while coupling reactions would result in the formation of biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The chloro and dimethoxyphenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-(2,5-dimethoxyphenyl)phenol
- 3-Chloro-5-fluorophenyl-1,2,3-triazole
- 2,5-Dimethoxyphenyl-1,2,3-triazole
Uniqueness
3-Chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of chloro and dimethoxyphenyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10ClN3O2 |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
3-chloro-5-(2,5-dimethoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C11H10ClN3O2/c1-16-7-3-4-10(17-2)8(5-7)9-6-13-15-11(12)14-9/h3-6H,1-2H3 |
Clé InChI |
YOPMSANWQZSXLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=CN=NC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)

![3-(6-(4-Chlorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11794399.png)

![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11794409.png)
